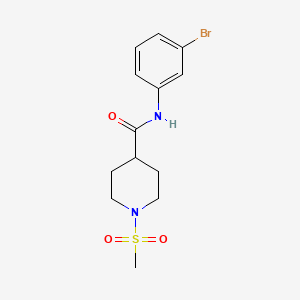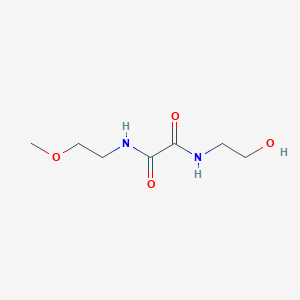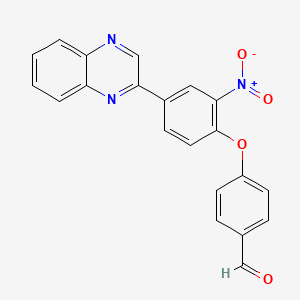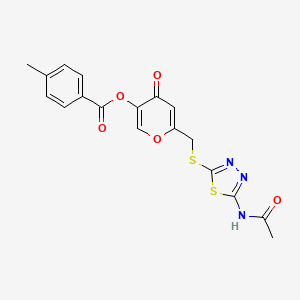
1-Cyclopentylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylheptan-1-ol (C7H14O) is a monocyclic, aliphatic alcohol commonly used in scientific research. It is a primary alcohol with a molecular weight of 118.2 g/mol and a boiling point of 164.2 °C. C7H14O is a colorless liquid with a mild odor, and is slightly soluble in water. It is used in a variety of applications, including as a solvent, fuel additive, and in the synthesis of pharmaceuticals. C7H14O is a versatile compound that has gained popularity in recent years due to its low cost and availability.
Applications De Recherche Scientifique
Cyclodextrin-based Pharmaceutics and Supramolecular Chemistry
Cyclodextrin-based pharmaceutics have emerged as a significant area of research due to the unique properties of cyclodextrins (CDs). These cyclic oligomers of glucose can form water-soluble inclusion complexes with small molecules and portions of large compounds, making them invaluable in pharmaceutical applications for improving drug bioavailability, stability, and delivery. The development of cyclodextrin-containing polymers offers new capabilities for the delivery of nucleic acids and other therapeutic agents, highlighting the potential for future applications in drug delivery systems (Davis & Brewster, 2004).
Supramolecular assemblies based on cyclodextrins represent another frontier of research. The ability of CDs to form stable complexes with various organic, inorganic, and biological molecules enables the construction of nano-scale supramolecular systems. These assemblies can interact with biologically important substrates, opening avenues for applications in supramolecular chemistry, biochemistry, and nanotechnology (Chen & Liu, 2010).
Cyclodextrins in Food Industry and Environmental Applications
In the food industry , CDs are used extensively as food additives for stabilization of flavors, elimination of undesired tastes or compounds such as cholesterol, and in preventing microbiological contaminations and browning reactions. Their capability to form inclusion complexes plays a crucial role in enhancing the quality and safety of food products (Astray et al., 2009).
Environmental applications of cyclodextrins also highlight their versatility. Cyclodextrins can significantly modify the properties of materials with which they complex due to their molecular complexation phenomena, finding use in industrial products, technologies, and analytical methods. Their negligible cytotoxic effects make them suitable for applications in drug carriers, cosmetics, packaging, textiles, separation processes, environment protection, fermentation, and catalysis (Valle, 2004).
Biotechnological and Therapeutic Applications
Biotechnological applications of cyclodextrins extend to pharmaceuticals, with a major emphasis on drug delivery systems. CDs' ability to form complexes with and solubilize many water-insoluble compounds makes them critical in developing advanced dosage forms for therapeutically important peptides, proteins, and oligonucleotides. Their interaction with cellular membranes highlights their bioadaptability, underscoring their potential as carriers for the next generation of drugs (Singh, Sharma, & Banerjee, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVLTJGOFRLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylheptan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)


![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)

![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)



![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)